methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
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Overview
Description
METHYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromenyl group, a bromophenyl group, and a methyl ester group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE typically involves multiple steps. One common method includes the reaction of methyl phenylacetate with bromine to form (4-bromophenyl)acetic acid methyl ester. This intermediate is then subjected to further reactions to introduce the chromenyl group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation and purification are employed to isolate the final product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially creating new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
METHYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which METHYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(4-BROMOPHENYL)ACETATE: This compound shares the bromophenyl group but lacks the chromenyl group, making it less complex.
METHYL 4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: This compound has a different core structure but includes a bromophenyl group.
Uniqueness
METHYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is unique due to its combination of a chromenyl group and a bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate, a compound belonging to the class of coumarin derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a chromenone core structure with a bromophenyl substituent and an acetate moiety. The presence of the bromine atom enhances lipophilicity, which may influence its interaction with biological targets. The synthesis typically involves several steps, including the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with methyl acetate under acidic conditions to yield the acetate derivative.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that coumarin derivatives possess significant antibacterial and antifungal properties. This compound has been included in screening libraries for antibacterial compounds, indicating its potential effectiveness against various pathogens .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Initial findings suggest that it may interact with specific receptors involved in inflammation .
- Antitumor Activity : Research has indicated that coumarin derivatives can inhibit tumor cell proliferation. This compound's structural features may contribute to its ability to induce apoptosis in cancer cells .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response.
- Receptor Modulation : It may modulate receptors involved in pain and inflammation, leading to reduced symptoms associated with inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)benzenesulfonate | Contains a methoxy group instead of bromine | Potentially enhanced solubility and bioavailability |
8-Iodo-4-methyl-2oxo-2H-chromen -7-ylenesulfonate | Iodine substitution at position 8 | Different reactivity patterns due to halogen substitution |
4-Methylcoumarin | Lacks the sulfonate group | Simpler structure; often used as a fluorescent probe |
Case Studies
Several case studies have explored the efficacy of this compound:
- In vitro Studies : Laboratory studies have shown that at concentrations around 50 μM, this compound can significantly reduce the secretion of pro-inflammatory mediators in cell cultures, suggesting its potential as an anti-inflammatory agent .
- Animal Models : In vivo studies using animal models have demonstrated that administration of this compound leads to reduced tumor growth and improved survival rates in cancer models.
Properties
Molecular Formula |
C19H15BrO5 |
---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
methyl 2-[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |
InChI |
InChI=1S/C19H15BrO5/c1-11-15-9-14(24-10-17(21)23-2)7-8-16(15)25-19(22)18(11)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3 |
InChI Key |
OWBYFGGQAKULEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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